molecular formula C12H20N2O B2564791 N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide CAS No. 2294729-33-0

N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide

Cat. No. B2564791
M. Wt: 208.305
InChI Key: MPKVUICHRYWGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide, commonly known as MIAMI, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIAMI is a synthetic compound that is used in various laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

MIAMI exerts its pharmacological effects by interacting with various receptors in the body, including the cannabinoid receptors. It has been found to have a high affinity for the CB2 receptor, which is involved in the regulation of immune function and inflammation. MIAMI has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid and glucose metabolism.

Biochemical And Physiological Effects

MIAMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have a positive effect on lipid and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MIAMI in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the mechanism of action of specific receptors and their involvement in various physiological processes. However, one of the limitations of using MIAMI is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MIAMI, including:
1. Development of new therapeutic agents based on the structure of MIAMI
2. Further investigation of the mechanism of action of MIAMI and its interaction with specific receptors
3. Exploration of the potential applications of MIAMI in the treatment of metabolic disorders
4. Investigation of the potential neuroprotective effects of MIAMI and its role in the treatment of neurodegenerative diseases
5. Development of new synthetic methods for the production of MIAMI and its derivatives.

Synthesis Methods

MIAMI is synthesized using a multi-step reaction process that involves the reaction of several chemical compounds. The synthesis process involves the reaction of 2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindole with acryloyl chloride in the presence of a base. The resulting product is then purified to obtain MIAMI.

Scientific Research Applications

MIAMI has been extensively studied for its potential applications in various scientific fields. It has been found to have potential applications in the fields of pharmacology, neurobiology, and medicinal chemistry. MIAMI has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new therapeutic agents.

properties

IUPAC Name

N-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-12(15)13-11-5-4-9-7-14(2)8-10(9)6-11/h3,9-11H,1,4-8H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVUICHRYWGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(CC2C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-octahydro-1H-isoindol-5-yl)prop-2-enamide

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